tetrahexylazanium;hydrobromide

Catalog No.
S15695396
CAS No.
M.F
C24H53BrN+
M. Wt
435.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tetrahexylazanium;hydrobromide

Product Name

tetrahexylazanium;hydrobromide

IUPAC Name

tetrahexylazanium;hydrobromide

Molecular Formula

C24H53BrN+

Molecular Weight

435.6 g/mol

InChI

InChI=1S/C24H52N.BrH/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;/h5-24H2,1-4H3;1H/q+1;

InChI Key

SYZCZDCAEVUSPM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.Br

Tetrahexylazanium hydrobromide, also known as tetrahexylammonium bromide, is a quaternary ammonium salt with the chemical formula C24H52BrN\text{C}_{24}\text{H}_{52}\text{BrN}. It appears as a white to light yellow powder and is soluble in methanol. The compound has a melting point of approximately 99-100°C, indicating its stability at room temperature. Tetrahexylazanium hydrobromide is characterized by its four hexyl groups attached to a central nitrogen atom, contributing to its unique properties and reactivity in various chemical environments.

Tetrahexylazanium hydrobromide primarily undergoes substitution reactions due to the presence of the bromide ion. These reactions typically involve nucleophiles such as hydroxide ions or alkoxide ions, often facilitated by phase transfer catalysis, which allows the transfer of reactants between aqueous and organic phases. The compound can also act as a catalyst in organic synthesis, enhancing reaction efficiency by stabilizing enzyme-substrate complexes through ionic bonding and hydrophobic interactions .

Common Reactions

  • Substitution Reactions: Involving nucleophiles that replace the bromide ion.
  • Phase Transfer Catalysis: Facilitating reactions that require reactants from different phases.

Tetrahexylazanium hydrobromide exhibits notable biological activities, particularly in antibacterial and antiproliferative contexts. It influences various cellular processes by modulating ion channels and transporters, thereby affecting cellular ion homeostasis. Additionally, it has been shown to impact gene expression related to metabolic pathways, which can alter cellular energy production and utilization .

Mechanism of Action

  • Ion Channel Modulation: Alters activity of calcium- and voltage-activated potassium channels.
  • Enzyme Interaction: Acts as a phase transfer catalyst in bio

The synthesis of tetrahexylazanium hydrobromide typically involves the reaction of hexylamine with hexyl bromide in the presence of a base like sodium hydroxide. The reaction can be summarized as follows:

C6H13NH2+4C6H13BrC24H52NBr+3C6H13NH2HBr\text{C}_6\text{H}_{13}\text{NH}_2+4\text{C}_6\text{H}_{13}\text{Br}\rightarrow \text{C}_{24}\text{H}_{52}\text{NBr}+3\text{C}_6\text{H}_{13}\text{NH}_2\text{HBr}

After synthesis, the product is purified through recrystallization from an appropriate solvent .

Tetrahexylazanium hydrobromide finds diverse applications across several fields:

  • Chemistry: Utilized as a phase transfer catalyst in organic synthesis.
  • Biology: Investigated for its potential antibacterial and antiproliferative properties.
  • Medicine: Explored for use in drug delivery systems and ionic liquids with therapeutic potential.
  • Industry: Employed in the preparation of deep eutectic solvents for desulfurization and denitrogenation processes .

Research on tetrahexylazanium hydrobromide includes investigations into its pharmacokinetic interactions with other drugs. These studies focus on how this compound may inhibit or induce enzyme activity or transporter functions, which can significantly affect drug efficacy and safety profiles. Both in vitro and in vivo studies are essential for understanding these interactions, especially during drug development phases .

Tetrahexylazanium hydrobromide shares similarities with other quaternary ammonium compounds. Here are some comparable compounds:

Compound NameFormulaUnique Features
Tetraethylammonium bromideC8H20BrN\text{C}_8\text{H}_{20}\text{BrN}Smaller alkyl groups; used in blocking ion channels
Tetrabutylammonium bromideC16H36BrN\text{C}_{16}\text{H}_{36}\text{BrN}Larger butyl groups; effective in organic synthesis
Hexadecyltrimethylammonium bromideC19H42BrN\text{C}_{19}\text{H}_{42}\text{BrN}Long-chain fatty acid; used in surfactant applications

Uniqueness

Tetrahexylazanium hydrobromide is distinguished by its four hexyl chains, which provide significant lipophilicity compared to other quaternary ammonium compounds. This structural characteristic enhances its solubility in organic solvents and its effectiveness as a phase transfer catalyst, making it particularly useful in biochemical applications where solubility is critical .

Hydrogen Bond Donor Count

1

Exact Mass

434.33614 g/mol

Monoisotopic Mass

434.33614 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-15-2024

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